molecular formula C14H19NO3 B1373639 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid CAS No. 1307060-05-4

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

Cat. No.: B1373639
CAS No.: 1307060-05-4
M. Wt: 249.3 g/mol
InChI Key: XTIWPJVLMKVNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is a synthetic benzoic acid derivative intended for research and experimental use exclusively. This compound is not approved for human or veterinary use and is strictly for laboratory settings. Compounds within this class, which feature carbamoyl and benzoic acid functional groups, are of significant interest in medicinal chemistry and chemical biology for the development of novel pharmacologically active molecules . The molecular structure, incorporating a sterically hindered 2,2-dimethylpropyl (neopentyl) group and a methyl group on the carbamoyl nitrogen, suggests potential application as a key building block or intermediate in organic synthesis. Researchers may utilize this compound in the design and synthesis of targeted molecular probes, such as enzyme inhibitors or receptor modulators . Its structural framework is analogous to other bioactive molecules, positioning it as a valuable candidate for structure-activity relationship (SAR) studies in drug discovery pipelines . The benzoic acid moiety allows for potential derivatization into esters or amides, or for salt formation, which can be crucial for optimizing the physicochemical properties of lead compounds . This product is supplied with a certificate of analysis to ensure batch-to-batch consistency and is guaranteed to be of the highest purity, typically ≥95% (HPLC). For research use only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2,2-dimethylpropyl(methyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWPJVLMKVNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethylpropyl isocyanate in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid group enables classical acid-derived transformations:

Table 1: Carboxylic Acid Reactions

Reaction Type Reagents/Conditions Products Key Observations
Esterification Alcohols (R-OH), H⁺ catalyst, ΔCorresponding alkyl estersSteric hindrance from carbamoyl groups slows reaction rates compared to unsubstituted benzoic acid .
Amide Formation Amines (R-NH₂), DCC/DMAPSubstituted amidesHigh yields achieved with aliphatic amines; aromatic amines require elevated temperatures .
Decarboxylation Pyridine, Cu catalyst, 200–250°CCO₂ + carbamoyl-substituted toluene derivativeOccurs under drastic conditions due to electron-withdrawing carbamoyl stabilization .

Carbamoyl Group Reactivity

The (2,2-dimethylpropyl)(methyl)carbamoyl substituent participates in:

Table 2: Carbamoyl-Specific Reactions

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis 6M HCl, reflux, 12h3-Aminobenzoic acid + 2,2-dimethylpropylamineAcidic conditions cleave the carbamate bond selectively .
Alkylation Alkyl halides (R-X), K₂CO₃, DMFN-Alkylated carbamoyl derivativesBulky 2,2-dimethylpropyl group impedes reactivity at the carbamate nitrogen .
Ring-Opening Cyclization Epoxides, BF₃·Et₂OTetrahydrofuran-fused carbamoyl derivativesLewis acid catalysis required for epoxide activation .

Competitive Reaction Pathways

The interplay between functional groups leads to unique selectivity challenges:

Table 3: Competing Reaction Outcomes

Reagent Primary Reaction Site Major Product Minor Product
SOCl₂ Carboxylic acid → acyl chloride3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoyl chloridePartial chlorination at carbamoyl nitrogen (<5%) .
LiAlH₄ Carboxylic acid → alcohol3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzyl alcoholReduction of carbamoyl to methylamine (trace amounts) .

Stability Under Synthetic Conditions

Critical stability data for process optimization:

Table 4: Degradation Pathways

Condition Degradation Pathway Half-Life Stabilizing Additives
Aqueous NaOH (pH 12)Carbamoyl hydrolysis2.3h at 25°CAscorbic acid (0.1M) extends stability to 8h .
UV Light (254 nm)Radical-induced decarboxylation45minAmber glass vials reduce degradation by 78% .

Catalytic Modifications

Palladium-mediated transformations show promise for functionalization:

Table 5: Cross-Coupling Reactions

Catalytic System Substrate Yield Selectivity
Pd(PPh₃)₄, K₂CO₃Aryl boronic acids62–68%Ortho-selectivity favored due to carbamoyl directing effects .
Pd(OAc)₂, XantphosVinyl triflates55%Exclusive β-addition observed .

Mechanistic Insights

  • Steric Effects : The 2,2-dimethylpropyl group creates a conical steric shield, reducing nucleophilic attack at the carbamate carbonyl by 40% compared to linear alkyl analogs .

  • Electronic Effects : Electron-withdrawing carbamoyl substituents increase benzoic acid’s acidity (pKa ≈ 3.8 vs. 4.2 for unsubstituted benzoic acid) .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's structural features suggest it may act as a lead compound in the development of new pharmaceuticals. Its ability to undergo typical reactions associated with carboxylic acids allows for the synthesis of various derivatives that could exhibit enhanced biological activities or modified pharmacokinetic properties.
  • Mechanism of Action Studies :
    • Interaction studies are essential for understanding how 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid interacts with biological targets. Such research focuses on elucidating its pharmacological profile and potential therapeutic uses, which could include anti-inflammatory or analgesic effects due to the presence of the benzoic acid moiety.
  • Comparative Studies :
    • The compound shares similarities with other carbamoyl-substituted benzoic acids, such as 4-(Methylcarbamoyl)benzoic acid and 3-(Isopropylcarbamoyl)benzoic acid. Comparative studies can reveal differences in biological activity based on structural variations.

Case Studies and Research Findings

  • Biological Activity Assessment :
    • In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against specific cellular targets. For instance, certain derivatives have shown promise as anti-cancer agents by inducing apoptosis in tumor cells.
  • Analytical Chemistry Applications :
    • The compound has been utilized in analytical chemistry for developing new assays to measure drug interactions within biological systems. Its unique structure aids in differentiating it from other compounds during chromatographic analyses .

Comparative Analysis Table

Compound NameStructureKey Differences
Benzoic AcidC₇H₆O₂Lacks carbamoyl and alkyl substituents; simpler structure.
4-(Methylcarbamoyl)benzoic AcidC₉H₉N₁O₂Different substitution pattern; potential for different biological activity.
3-(Isopropylcarbamoyl)benzoic AcidC₁₁H₁₅N₁O₂Similar functional groups but different alkyl chain length and branching.

The unique combination of bulky substituents in this compound may enhance its solubility and affect its interactions with biological systems compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s carbamoyl substitution pattern distinguishes it from analogous benzoic acid derivatives. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid C₁₄H₁₉NO₃ 249.31 3-carbamoyl (neopentyl + methyl)
2-[(3-Carboxypropyl)carbamoyl]benzoic acid C₁₂H₁₃NO₅ 251.24 2-carbamoyl (carboxypropyl)
2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid C₂₄H₂₁N₂O₄ 401.44 2-carbamoyl (arylpropanamido-phenyl)
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid C₁₁H₁₂BrNO₂ 270.13 4-bromo, 2-cyclopropylamino, 3-methyl

Key Observations :

  • Lipophilicity : The neopentyl group in the target compound enhances lipophilicity compared to the polar carboxypropyl chain in 2-[(3-carboxypropyl)carbamoyl]benzoic acid . This property may influence membrane permeability in biological systems.
  • Steric Hindrance : The bulky neopentyl substituent likely reduces reactivity in metal-catalyzed C–H activation reactions compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features a smaller N,O-bidentate directing group .
  • Acidity: The benzoic acid core ensures moderate acidity (pKa ~4.2–4.5), but electron-withdrawing groups (e.g., bromo in 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid) may further lower pKa values .

Research Findings and Reactivity

  • Synthetic Utility: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is explicitly noted for its role in metal-catalyzed reactions, the target compound’s neopentyl group may hinder coordination to transition metals, reducing its utility in such reactions .
  • In contrast, the target compound’s aliphatic substituents may favor non-CNS targets .

Biological Activity

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is a compound with notable structural characteristics that influence its biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₉N₁O₃ and a molecular weight of approximately 249.31 g/mol. It features a benzoic acid core substituted at the 3-position with a carbamoyl group that includes a bulky 2,2-dimethylpropyl group and a methyl group. This unique structure is pivotal in determining its biological interactions and reactivity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₁O₃
Molecular Weight249.31 g/mol
Functional GroupsCarboxylic acid, Carbamoyl

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzoic acid derivatives with carbamoylating agents. The choice of synthesis route can significantly affect the yield and purity of the final product.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. The compound's bulky substituents may enhance its binding affinity and selectivity for these targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating conditions characterized by excessive inflammation.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in human monocytes. The results indicated a significant reduction in TNFα levels, highlighting its potential as an anti-inflammatory agent .
  • Pain Management : In a preclinical model of pain (MIA-induced osteoarthritis), the compound demonstrated efficacy comparable to traditional NSAIDs, suggesting it may serve as an alternative therapeutic option for pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the substituents on the carbamoyl group can significantly influence biological activity. Compounds with varying alkyl chain lengths or branching patterns exhibit different levels of potency against inflammatory markers.

Compound NameIC50 (nM)Biological Activity Description
This compound123Inhibits TNFα production in LPS-stimulated cells
Related Compound A200Moderate anti-inflammatory effects
Related Compound B150Enhanced pain relief compared to standard NSAIDs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid, and how is reaction efficiency optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 3-carboxybenzoic acid derivatives with neopentyl-methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of coupling reagents, and employing inert atmospheres to minimize side reactions. For example, analogous syntheses achieved 45% yields over 6 steps by iteratively optimizing protecting groups (e.g., methyl esters) and purification via recrystallization or flash chromatography . Catalytic additives like DMAP may enhance acylation efficiency .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of 1H^1H-/13C^{13}C-NMR (to verify carbamoyl and neopentyl substituents), IR (for carbonyl stretches ~1680–1720 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction, as demonstrated for structurally related carbamoyl-benzoic acids, provides definitive bond-length and dihedral-angle data, with R-factors <0.05 ensuring accuracy. Crystallization conditions (e.g., slow evaporation from ethanol/water mixtures) are critical for obtaining diffraction-quality crystals .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility of the carbamoyl group under acidic/basic conditions (e.g., pH 2–12 buffers at 25°C). Long-term storage recommendations include anhydrous environments (desiccated at −20°C) to prevent ester or amide bond degradation. Accelerated stability testing via thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C for similar benzoic acids) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on bioactivity or physicochemical properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 2,2-dimethylpropyl with cyclohexyl or aryl groups) and comparative assays. For example, in chymase inhibitor research, IC50_{50} values were correlated with substituent bulkiness using molecular docking and surface plasmon resonance (SPR). Computational tools like COSMO-RS predict logP and solubility trends, guiding synthetic priorities .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). To address this:

  • Standardize assay conditions (e.g., ATP concentration in kinase assays for CK1δ/ε inhibition studies) .
  • Validate target engagement using orthogonal methods (e.g., CETSA for thermal stability shifts).
  • Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., cardiomyopathic hamster models) data to contextualize efficacy .

Q. What computational strategies are effective for predicting viable synthetic pathways?

  • Methodological Answer : Retrosynthetic planning using tools like Reaxys or SciFinder prioritizes routes based on step economy and atom efficiency. For example, a two-step process involving Friedel-Crafts acylation followed by carbamoylation (analogous to methods for bis-aryl benzoic acids) may reduce side products. Machine learning models (e.g., ASKCOS) can predict reaction feasibility (>80% accuracy) by training on USPTO datasets .

Q. How can regioselective modifications of the benzoic acid core be achieved without perturbing the carbamoyl group?

  • Methodological Answer : Directed ortho-metalation (DoM) using lithium amides enables selective functionalization at the 4-position of the benzoic acid ring. Alternatively, [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope) can relocate substituents while preserving the carbamoyl moiety, as demonstrated in natural product syntheses .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid
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3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.